Product packaging for 4-(1H-Indol-4-YL)benzaldehyde(Cat. No.:CAS No. 848760-74-7)

4-(1H-Indol-4-YL)benzaldehyde

Cat. No.: B13947803
CAS No.: 848760-74-7
M. Wt: 221.25 g/mol
InChI Key: PUYYMSQQBOMQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(1H-Indol-4-YL)benzaldehyde is a synthetic organic compound with the molecular formula C15H11NO and a molecular weight of 221.25 g/mol . It features a benzaldehyde core directly linked to a 1H-indol-4-yl group, making it a valuable bifunctional building block in medicinal chemistry and materials science . This compound is designed for research applications as a key intermediate in the synthesis of more complex molecules. Its aldehyde group is highly reactive and can undergo condensation reactions to form Schiff bases or serve as a precursor for heterocyclic synthesis . Simultaneously, the indole moiety is a privileged structure in pharmacology, commonly found in compounds that interact with biological systems . The molecular structure provides a rigid, conjugated framework that may be suitable for the development of organic electronic materials or as a scaffold in supramolecular chemistry. Calculated properties include a density of 1.2±0.1 g/cm³ and a boiling point of 456.7±28.0°C at 760 mmHg . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for laboratory use and is not classified as a drug or approved for any form of human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO B13947803 4-(1H-Indol-4-YL)benzaldehyde CAS No. 848760-74-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

848760-74-7

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

4-(1H-indol-4-yl)benzaldehyde

InChI

InChI=1S/C15H11NO/c17-10-11-4-6-12(7-5-11)13-2-1-3-15-14(13)8-9-16-15/h1-10,16H

InChI Key

PUYYMSQQBOMQBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C3=CC=C(C=C3)C=O

Origin of Product

United States

Chemical Reactivity and Transformations of 4 1h Indol 4 Yl Benzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site for a variety of chemical reactions, including nucleophilic additions, redox transformations, and condensations to form new carbon-nitrogen and carbon-carbon bonds.

Grignard Reactions: The aldehyde group of 4-(1H-indol-4-yl)benzaldehyde is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (R-MgX). This reaction typically proceeds through a 1,2-addition to the carbonyl carbon, forming a secondary alcohol upon acidic workup. The nucleophilic carbon from the Grignard reagent adds to the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. While specific examples with this compound are not extensively documented in readily available literature, the reaction is a fundamental transformation for aldehydes. uni-muenchen.deresearchgate.netmasterorganicchemistry.com For instance, the reaction with a Grignard reagent like methylmagnesium bromide would be expected to yield 4-(1H-indol-4-yl)phenylmethanol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond of an aldehyde results in the formation of a cyanohydrin. This reaction is a nucleophilic addition that is typically base-catalyzed to generate the cyanide ion (CN⁻), a potent nucleophile. researchgate.net The cyanide ion attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate which is subsequently protonated to yield the corresponding cyanohydrin, 2-hydroxy-2-(4-(1H-indol-4-yl)phenyl)acetonitrile. This transformation is significant as the resulting cyanohydrin can be further converted into other valuable functional groups like α-hydroxy acids and α-amino alcohols.

Reduction to Alcohols: The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding [4-(1H-indol-4-yl)phenyl]methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). lumenlearning.commasterorganicchemistry.comyoutube.com Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity, as it typically does not reduce other functional groups like esters or amides that might be present in more complex derivatives. masterorganicchemistry.comsci-hub.se The reaction with NaBH₄ is generally carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). lumenlearning.comscielo.br

Oxidation to Carboxylic Acids: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 4-(1H-indol-4-yl)benzoic acid. evitachem.com A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid to milder, more selective reagents. nih.govsemanticscholar.orgresearchgate.netnih.gov Biocatalytic methods using aldehyde dehydrogenases have also emerged as environmentally benign alternatives for the oxidation of aldehydes to carboxylic acids. nih.gov

A summary of these redox reactions is presented in the table below.

TransformationProductTypical Reagents
Reduction[4-(1H-indol-4-yl)phenyl]methanolNaBH₄, LiAlH₄
Oxidation4-(1H-indol-4-yl)benzoic acidKMnO₄, Jones reagent, Tollens' reagent

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond. These reactions are typically acid-catalyzed and involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. youtube.comyoutube.com

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields imines, also known as Schiff bases. organic-chemistry.orgscirp.orgscirp.org These reactions are often carried out by heating the aldehyde and amine together, sometimes with azeotropic removal of water.

Oximes: The condensation with hydroxylamine (B1172632) (NH₂OH) leads to the formation of oximes. asianpubs.orgwikipedia.orgarpgweb.comnih.gov This reaction is a common method for the characterization and purification of aldehydes and ketones. asianpubs.orgnih.gov The synthesis of oximes can often be achieved under mild conditions, including solvent-free grinding methods. asianpubs.orgnih.gov

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine (B124118), 2,4-dinitrophenylhydrazine) produces hydrazones. nih.govvjs.ac.vnnih.govresearchgate.net These derivatives are often highly crystalline solids and are useful for the identification and isolation of the parent aldehyde. nih.gov

The general structures of these derivatives are depicted in the table below.

ReactantDerivative TypeGeneral Structure of Product
R-NH₂Imine (Schiff Base)4-(1H-indol-4-yl)-N-(substituent)benzilidineamine
NH₂OHOximeThis compound oxime
R-NHNH₂Hydrazone1-((4-(1H-indol-4-yl)benzylidene)amino)-...

The aldehyde functionality of this compound serves as a key electrophilic component in various cyclocondensation reactions to construct heterocyclic rings.

Pyrazoles: Pyrazoles can be synthesized through the reaction of a 1,3-dicarbonyl compound with hydrazine. nih.govbeilstein-journals.org While this compound itself is not a 1,3-dicarbonyl compound, it can be used as a precursor to generate a suitable intermediate. For instance, a Knoevenagel condensation with an active methylene (B1212753) compound followed by reaction with hydrazine can lead to pyrazole (B372694) derivatives. researchgate.netresearchgate.net Alternatively, it can react with a compound already containing a hydrazine moiety to form a pyrazoline which can be subsequently oxidized to a pyrazole. organic-chemistry.org

Pyrimidines: Pyrimidine (B1678525) rings can be constructed through reactions involving a three-carbon component and a reagent providing two nitrogen atoms, such as urea (B33335) or thiourea. The Biginelli reaction is a classic example, although it typically involves a β-dicarbonyl compound, an aldehyde, and urea/thiourea. Modifications of this approach or other multi-component reactions could potentially utilize this compound to form pyrimidine derivatives.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method for the formation of thiazole rings, which typically involves the reaction of an α-haloketone with a thioamide. synarchive.comorganic-chemistry.orgyoutube.comscribd.com While not a direct application of the aldehyde, it can be a starting point for the synthesis of precursors for thiazole formation. For example, it can be used in a three-component reaction with a thioamide and an α-haloketone under certain conditions to yield substituted thiazoles. nih.gov

Reactivity at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring is a nucleophilic center and can participate in various functionalization reactions.

N-Alkylation: The indole nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. beilstein-journals.orgbeilstein-journals.orgnih.govmdpi.comresearchgate.net The choice of base and solvent can influence the regioselectivity of the reaction, although N-alkylation is generally favored over C-alkylation for indoles. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH).

N-Arylation: The introduction of an aryl group at the indole nitrogen can be achieved through several methods, most notably transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov The Buchwald-Hartwig amination and Ullmann condensation are prominent examples of such transformations, typically employing palladium or copper catalysts, respectively, to couple the indole with an aryl halide or pseudohalide. nih.gov

Ring Expansion or Contraction Reactions Involving N1

The indole scaffold, a core component of this compound, is known to undergo ring-expansion reactions, particularly through cleavage of the C2–N1 bond, to yield larger heterocyclic systems such as quinolines. acs.orgresearchgate.net These transformations represent a powerful strategy for scaffold diversification.

Typically, these reactions are promoted by Brønsted or Lewis acids, or in some cases, bases. acs.orgrsc.org A common mechanistic pathway involves the initial formation of a C2-spiroindolenine intermediate. acs.org This intermediate, under acidic conditions, can undergo a rearrangement involving migration of a carbon bond to the C2 position, followed by cleavage of the C2-N1 bond. The subsequent recyclization of the nitrogen atom onto a side chain leads to the formation of a six-membered ring, resulting in a quinoline (B57606) derivative. acs.org

While specific examples involving this compound are not extensively documented in the literature, the inherent reactivity of its indole core suggests its potential participation in such transformations. The presence of the 4-ylbenzaldehyde substituent may influence the electronic properties of the indole ring, but the fundamental C2-N1 ring expansion pathway remains a plausible transformation for this molecule under appropriate acidic or basic conditions. researchgate.netrsc.org

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring is a highly electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). nih.govpearson.com This high reactivity is due to the participation of the nitrogen lone pair in the π-electron system. Electrophilic substitution is the most characteristic reaction of the indole nucleus and typically occurs with a high degree of regioselectivity.

C-3 Functionalization of Indoles (e.g., Friedel-Crafts Alkylation/Acylation)

The C-3 position of the indole ring is the most nucleophilic and, therefore, the preferred site for electrophilic attack. stackexchange.comic.ac.uk This is because the cationic intermediate (the sigma complex) formed by attack at C-3 is more stable, allowing the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene portion of the molecule. stackexchange.com

Friedel-Crafts Alkylation and Acylation are classic examples of electrophilic aromatic substitution that proceed readily at the C-3 position of indoles. mdpi.commdpi.com

Friedel-Crafts Alkylation: This reaction involves the introduction of an alkyl group using alkylating agents like alkyl halides, alkenes, or alcohols in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, Cu(OTf)₂). mdpi.comnih.govrsc.org Trichloroacetimidates have also been shown to be effective alkylating agents for indoles. nih.gov Due to the high reactivity of the indole nucleus, these reactions can often be performed under mild conditions.

Friedel-Crafts Acylation: This reaction introduces an acyl group using acylating agents such as acid chlorides or anhydrides. acs.orgacs.org While traditionally requiring strong Lewis acids, which can lead to polymerization of the indole, milder catalysts like zinc oxide or organocatalysts have been developed to achieve high yields of 3-acylindoles regioselectively. acs.orgresearchgate.net

Reaction TypeElectrophileCatalyst/ConditionsExpected Product at C-3
Alkylationβ-NitrostyreneCu(OTf)₂ / Chiral Ligands3-(2-Nitro-1-phenylethyl)indole derivative
AlkylationTrichloroacetimidatesLewis Acid (catalytic)3-Alkylindole derivative
AcylationAcetyl ChlorideZinc Oxide / Ionic Liquid3-Acetylindole derivative
AcylationAcetic AnhydrideDBN (Organocatalyst)3-Acetylindole derivative

Regioselectivity Considerations for C-2 and C-4 to C-7 Positions

While C-3 is the kinetically and thermodynamically favored position for electrophilic substitution, reactions at other positions are possible, though often require specific conditions or directing groups. ic.ac.ukresearchgate.net

C-2 Position: Electrophilic attack at C-2 is less favorable because the resulting intermediate is less stable. stackexchange.com However, C-2 functionalization can be achieved, particularly if the C-3 position is blocked. Some catalytic systems have been developed for enantioselective Friedel-Crafts alkylation at the C-2 position. rsc.org

C-4 to C-7 Positions (Benzene Ring): Functionalization of the benzene portion of the indole ring is significantly more challenging due to the lower electron density compared to the pyrrole (B145914) ring. researchgate.net In this compound, the C-4 position is already substituted. The electronic nature of the 4-substituent (a benzaldehyde (B42025) group) will influence the reactivity of the remaining C-5, C-6, and C-7 positions. Directing groups, often installed on the indole nitrogen, are typically required to achieve site-selective C-H functionalization at these positions. nih.govnih.gov For instance, palladium-catalyzed reactions can direct arylation to the C-4 position when a directing group is placed at C-3. nih.gov

Multi-Component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. orientjchem.orgnih.gov The dual functionality of this compound, possessing both a nucleophilic indole core and an electrophilic aldehyde, makes it an excellent candidate for participation in MCRs to generate molecular complexity rapidly.

Three-Component Reaction Systems

Three-component reactions (3CRs) often involve the combination of a nucleophile, an electrophile, and a third component that can react with an intermediate formed from the first two. Given its structure, this compound can participate in 3CRs in several ways.

One common class of 3CRs involves an aldehyde, a C-H acid (like Meldrum's acid), and a nucleophile (like indole). mdpi.com In a hypothetical reaction, this compound could react with Meldrum's acid and another molecule of indole (or a different nucleophile) to form a complex heterocyclic product. Another example is the reaction between an indole, an aldehyde, and an amine, catalyzed by indium(III), to functionalize the C-3 position of the indole. rsc.org Similarly, reactions of indole derivatives with aldehydes and isocyanides are known to produce diverse heterocyclic structures. nih.gov

Reactant 1Reactant 2Reactant 3Potential Product Class
This compoundIndoleMeldrum's AcidFunctionalized Furanones mdpi.com
This compoundAnilinePyruvic AcidQuinoline Derivatives (Doebner Reaction) nih.gov
This compoundIndoleThiolBis(indolyl)methanes

Four-Component Reaction Systems

Four-component reactions (4CRs) further enhance synthetic efficiency. The aldehyde group of this compound is a common functional group used in various 4CRs. For example, a one-pot reaction of a benzaldehyde derivative, malononitrile, a 1,3-dicarbonyl compound, and a nitrogen source (like hydrazine or an amine) can lead to the synthesis of highly functionalized pyridines or pyrazoles. orientjchem.orgnih.govbeilstein-journals.org

In such a scenario, this compound could serve as the aldehyde component, leading to the formation of complex spiro- or fused-heterocyclic systems bearing the indol-4-ylphenyl moiety. These reactions demonstrate the potential of this compound as a versatile building block for constructing large, drug-like molecules in a single step. nih.govresearchgate.net

Synthesis and Derivatization of Analogs and Functionalized Scaffolds of 4 1h Indol 4 Yl Benzaldehyde

Design and Synthesis of Substituted Arylindolylbenzaldehydes

The synthesis of the core 4-(1H-indol-4-yl)benzaldehyde structure and its substituted analogs typically involves modern cross-coupling reactions. A primary strategy is the Suzuki coupling, which facilitates the formation of the crucial aryl-aryl bond between the indole (B1671886) and benzaldehyde (B42025) rings. This approach begins with a suitably protected and functionalized indole, such as 1-(tert-butoxycarbonyl)-4-indoleboronic acid, and a halogenated benzaldehyde derivative. The palladium-catalyzed reaction efficiently couples these two fragments to yield the desired arylindolylbenzaldehyde skeleton. Subsequent deprotection of the indole nitrogen affords the final product. This modular approach allows for the introduction of various substituents on either the indole or the benzaldehyde ring by selecting appropriately substituted starting materials.

Functionalization at the Benzaldehyde Phenyl Ring (e.g., Halogenation, Nitration, Alkylation)

The benzaldehyde portion of the molecule is amenable to a variety of electrophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups. These modifications can significantly alter the electronic properties and steric profile of the molecule.

Halogenation: Direct halogenation of the benzaldehyde ring can be achieved using various reagents. For instance, palladium-catalyzed ortho-C-H bromination and chlorination can be accomplished using a transient directing group strategy. nih.govsemanticscholar.org This method allows for regioselective functionalization at the position ortho to the aldehyde group.

Nitration: Nitration of the benzaldehyde ring introduces a nitro group, a versatile functional group that can be further transformed into other functionalities, such as an amino group. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, can be employed, with the directing effects of the aldehyde and indole substituents influencing the position of substitution.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the benzaldehyde ring. researchgate.netresearchgate.net These reactions are typically catalyzed by a Lewis acid and involve the reaction of the arylindolylbenzaldehyde with an alkyl halide. The regioselectivity of the reaction is governed by the electronic nature of the existing substituents.

Diversification and Functionalization of the Indole Moiety (e.g., N-Substitution, Ring Substitution)

The indole ring offers multiple sites for functionalization, including the N-1 position and various positions on the carbocyclic and pyrrolic rings.

N-Substitution: The indole nitrogen can be readily substituted through alkylation or acylation reactions. nih.gov Deprotonation of the N-H bond with a suitable base, followed by reaction with an electrophile like an alkyl halide or acyl chloride, yields N-substituted derivatives. This modification is often used to enhance solubility or modulate biological activity.

Ring Substitution: Electrophilic substitution on the indole ring is a common strategy for introducing functional groups. nih.gov The C-3 position is the most nucleophilic and typically the most reactive site. However, functionalization at other positions, such as C-2, C-5, C-6, and C-7, can be achieved through various methods, including directed metalation or by using starting materials with pre-existing substituents. For instance, palladium-catalyzed methods have been developed for the site-selective halogenation of indoles at the C4-position. semanticscholar.org

Formation of Polycyclic and Bridged Systems Incorporating the Core Structure

The aldehyde functionality of this compound is a key reactive handle for the construction of more complex, polycyclic systems through condensation and cyclization reactions.

Diindolylmethanes (BIMs) are synthesized through the acid-catalyzed electrophilic substitution reaction of indoles with aldehydes or ketones. nih.gov In this context, this compound can react with two equivalents of another indole (which can be the same or different) to form an unsymmetrical, highly functionalized BIM derivative. nih.govresearchgate.net The reaction is typically promoted by Brønsted or Lewis acids. nih.gov This reaction creates a central methane (B114726) carbon that bridges two indole rings and is also attached to the 4-(1H-indol-4-yl)phenyl group.

Reactant 1Reactant 2Product TypeCatalyst
This compoundIndole (2 equiv.)Unsymmetrical DiindolylmethaneLewis or Brønsted Acid
This compoundSubstituted Indole (2 equiv.)Substituted Unsymmetrical DiindolylmethaneLactic Acid, InCl₃, etc. researchgate.net

The aldehyde group readily undergoes condensation reactions with active methylene (B1212753) compounds to form a variety of heterocyclic and polycyclic structures.

Pyrazolone (B3327878) Derivatives: Knoevenagel condensation of this compound with pyrazolone derivatives, such as 3-methyl-1-phenyl-2-pyrazolin-5-one, yields 4-benzylidene-pyrazolone structures. nih.govorientjchem.orgresearchgate.net The reaction is typically carried out in the presence of a base catalyst. orientjchem.org

Pyrrolone Derivatives: Multicomponent reactions involving an amine, an aldehyde, and a pyruvate (B1213749) derivative can lead to the formation of highly substituted 1,5-dihydro-2H-pyrrol-2-ones. nih.gov Using this compound in such a reaction would incorporate its complex substituent into the γ-lactam product.

Chalcone Derivatives: Chalcones are synthesized via the Claisen-Schmidt condensation of a benzaldehyde with an acetophenone (B1666503). atlantis-press.comnih.govjetir.org Reacting this compound with a substituted acetophenone in the presence of a base (like NaOH or KOH) would yield chalcones bearing the indolylphenyl moiety. researchgate.net These enones are valuable intermediates for the synthesis of flavonoids and other heterocyclic compounds. nih.gov

Reactant 1Reactant 2Product ClassReaction Type
This compoundPyrazolonePyrazolone DerivativeKnoevenagel Condensation nih.govorientjchem.org
This compoundAcetophenoneChalconeClaisen-Schmidt Condensation researchgate.net
This compoundAmine, PyruvatePyrrolone DerivativeMulticomponent Reaction nih.gov

Condensation reactions with sulfur-containing nucleophiles provide access to other important classes of heterocyclic compounds.

Synthesis of Fused Indole-Containing Heterocycles

The strategic positioning of the aldehyde group on the phenyl ring attached to the indole C4-position in this compound offers a unique opportunity for the construction of novel polycyclic systems where the newly formed ring is fused to the indole core. Various classical and modern synthetic strategies can be envisioned for this purpose, including intramolecular cyclization and multicomponent reactions.

Detailed searches of scientific literature and chemical databases for specific examples of the synthesis of fused indole-containing heterocycles using this compound as a direct precursor have not yielded specific documented instances of its application in established cyclization reactions such as the Pictet-Spengler or Bischler-Napieralski reactions. These reactions typically require a different arrangement of functional groups relative to the indole nitrogen. For instance, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by ring closure. Similarly, the Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides.

However, the chemical reactivity of this compound suggests its potential utility in other types of cyclization and multicomponent reactions to afford fused heterocyclic systems. Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step from three or more reactants. An MCR approach could potentially involve the reaction of this compound, an amino-containing compound, and a third component to construct a fused heterocyclic ring.

While direct examples are not prevalent, related research on other indole aldehydes provides a conceptual framework. For example, multicomponent reactions involving other indole carboxaldehydes have been shown to yield fused seven-membered rings. This suggests that this compound could, under appropriate conditions, participate in similar transformations.

Given the absence of specific experimental data for the synthesis of fused heterocycles from this compound in the surveyed literature, the following table outlines hypothetical reaction pathways based on established synthetic methodologies for indole derivatives. This serves to illustrate the potential of this starting material rather than to report on established findings.

Table 1: Hypothetical Pathways to Fused Heterocycles from this compound

Reaction TypeHypothetical ReactantsPotential Fused Heterocycle Product
Intramolecular Friedel-Crafts AlkylationDerivative of this compound with an appropriate side chain containing a leaving groupTetracyclic indole derivative
Multicomponent Reaction (e.g., Ugi or Passerini type)This compound, an amine, an isocyanide, and a carboxylic acidComplex, highly substituted fused indole system
Knoevenagel Condensation followed by Intramolecular CyclizationThis compound and an active methylene compoundBenzo[cd]indole derivative

Further research is required to explore these and other synthetic routes to fully realize the potential of this compound as a precursor to novel fused indole-containing heterocycles. The development of such methodologies would provide access to new chemical space for drug discovery and materials science.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 4-(1H-Indol-4-YL)benzaldehyde, providing insights into the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy of this compound is anticipated to reveal a series of distinct signals corresponding to the aldehydic, aromatic, and indole (B1671886) ring protons. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group.

The protons on the benzaldehyde (B42025) ring, being part of a para-substituted system, would likely present as two distinct doublets. The protons ortho to the aldehyde group are expected to resonate at a lower field (around 7.9-8.1 ppm) compared to the protons meta to the aldehyde (around 7.6-7.8 ppm), with typical ortho-coupling constants (J) of approximately 8 Hz.

The protons of the indole ring system will exhibit characteristic chemical shifts and coupling patterns. The N-H proton of the indole is expected to be a broad singlet, its chemical shift being sensitive to solvent and concentration, but typically appearing in the region of 8.0-8.5 ppm. The C2 and C3 protons of the indole ring are expected to appear as a triplet (or more complex multiplet) and a triplet, respectively, in the range of 6.5-7.5 ppm. The protons on the benzo portion of the indole ring (H5, H6, and H7) will likely appear as a multiplet in the aromatic region, between 7.0 and 7.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aldehydic-H 9.8 - 10.1 s
Ar-H (ortho to CHO) 7.9 - 8.1 d
Ar-H (meta to CHO) 7.6 - 7.8 d
Indole N-H 8.0 - 8.5 br s
Indole C2-H 7.2 - 7.5 t
Indole C3-H 6.5 - 6.8 t

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide complementary information, identifying all unique carbon environments within this compound. The most downfield signal is expected for the aldehydic carbonyl carbon, typically appearing in the range of 190-195 ppm.

The quaternary carbon of the benzaldehyde ring attached to the indole moiety and the carbon attached to the aldehyde group are expected to have chemical shifts between 135 and 150 ppm. The remaining aromatic carbons of the benzaldehyde ring will likely resonate between 120 and 135 ppm.

For the indole ring, the two quaternary carbons (C3a and C7a) are expected in the 125-140 ppm range. The carbons of the benzo-fused part of the indole ring will also appear in the aromatic region (110-130 ppm), while the C2 and C3 carbons are characteristically found further upfield, typically between 100 and 125 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Aldehyde) 190 - 195
Ar-C (quaternary) 135 - 150
Ar-C 120 - 135
Indole-C (quaternary) 125 - 140
Indole-C (aromatic) 110 - 130

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal proton-proton coupling networks, for instance, confirming the connectivity between the ortho and meta protons on the benzaldehyde ring. HMQC would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. Finally, HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between the indole and benzaldehyde rings and for assigning the quaternary carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is expected to be characterized by several key absorption bands. A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The N-H stretching vibration of the indole ring should appear as a moderate to sharp band in the region of 3300-3500 cm⁻¹.

The aromatic C-H stretching vibrations are expected to be observed as a group of weaker bands just above 3000 cm⁻¹. The aldehydic C-H stretch typically gives rise to two weak bands, one around 2820-2850 cm⁻¹ and another near 2720-2750 cm⁻¹. The C=C stretching vibrations of the aromatic rings will likely produce several bands in the 1450-1600 cm⁻¹ region. Finally, C-N stretching vibrations can be expected in the 1300-1350 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (Indole) 3300 - 3500 Medium-Sharp
Aromatic C-H Stretch > 3000 Weak
Aldehydic C-H Stretch 2820 - 2850 & 2720 - 2750 Weak
C=O Stretch (Aldehyde) 1680 - 1710 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Variable

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structural features through fragmentation analysis. The molecular formula of the compound is C₁₅H₁₁NO, which corresponds to a molecular weight of approximately 221.26 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at a precise m/z value consistent with this formula.

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The loss of the aldehydic proton (M-1) and the formyl group (M-29) are common fragmentation pathways for benzaldehydes. The stability of the biphenyl-like core structure would likely result in a prominent molecular ion peak.

Elemental Analysis (CHNS) for Purity and Composition Verification

Elemental analysis provides a quantitative determination of the percentage of carbon, hydrogen, and nitrogen in a purified sample of this compound. The theoretical elemental composition can be calculated from the molecular formula, C₁₅H₁₁NO. A close correlation between the experimentally determined percentages and the calculated values serves as a crucial verification of the compound's purity and elemental composition.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.01 15 180.15 81.43%
Hydrogen H 1.008 11 11.088 5.01%
Nitrogen N 14.01 1 14.01 6.33%

By integrating the data from these complementary analytical techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, confirming its molecular structure, purity, and elemental composition with a high degree of confidence.

X-ray Crystallography for Definitive Solid-State Structure Determination

As of the current literature review, a definitive solid-state structure of this compound determined by single-crystal X-ray crystallography has not been reported. While synthetic methods and other spectroscopic characterizations for this compound may exist, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not publicly available.

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is unequivocally achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of the compound's structure-property relationships.

For a compound like this compound, X-ray crystallography would be instrumental in:

Confirming the molecular connectivity and constitution: Unambiguously verifying the covalent bonding framework of the molecule.

Determining the molecular conformation: Elucidating the spatial orientation of the indole and benzaldehyde moieties relative to each other. This would involve the determination of the dihedral angle between the two ring systems.

Analyzing intermolecular interactions: Identifying and quantifying non-covalent interactions such as hydrogen bonding (N-H···O or C-H···O), π-π stacking, and van der Waals forces that govern the crystal packing. These interactions are fundamental to the material's bulk properties.

Hypothetical Crystallographic Data Table

Should a single-crystal X-ray diffraction study of this compound be conducted, the resulting data would be presented in a format similar to the hypothetical table below. This table illustrates the type of detailed structural information that would be obtained.

Crystallographic Parameter Hypothetical Value
Empirical FormulaC₁₅H₁₁NO
Formula Weight221.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value
Crystal Size (mm³)Value
Radiation (Å)MoKα (λ = 0.71073)
Temperature (K)293(2)
Reflections CollectedValue
Independent ReflectionsValue [R(int) = Value]
Final R indices [I > 2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Goodness-of-fit on F²Value

The acquisition of such data would require the successful growth of single crystals of this compound of suitable size and quality. The crystals would then be subjected to X-ray diffraction analysis, and the resulting diffraction pattern would be used to solve and refine the crystal structure.

Until such a study is performed and its findings published, the definitive solid-state structure of this compound remains undetermined.

Theoretical and Computational Chemistry Studies of 4 1h Indol 4 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictionconicet.gov.arnih.govresearchgate.netnih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. nih.gov Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. mdpi.comnih.gov These methods allow for the accurate prediction of molecular geometries, electronic distributions, and reactivity indices.

The first step in a computational study is geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is found. researchgate.net For 4-(1H-indol-4-yl)benzaldehyde, this process would define the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis involves studying the rotation around single bonds. In this molecule, key rotations would occur around the C-C bond connecting the indole (B1671886) and benzaldehyde (B42025) rings. DFT calculations can determine the rotational barriers and identify the most stable conformer. mdpi.com Studies on similar bi-aryl systems often reveal a non-planar (twisted) ground state conformation to be the most stable, resulting from a balance between conjugative effects favoring planarity and steric hindrance opposing it. The structure is stabilized by intramolecular interactions, such as C-H···O hydrogen bonds. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for a Substituted Benzaldehyde Moiety (using 4-(Dimethylamino) Benzaldehyde as an analogue) researchgate.net

ParameterCalculated Value (B3LYP/6-31G(d,p))
C=O Bond Length (Å)1.229
C-C (ring-aldehyde) Bond Length (Å)1.472
C-C (in benzene (B151609) ring) Bond Length (Å)1.395 - 1.411
C-H (aldehyde) Bond Length (Å)1.115
O-C-C Bond Angle (°)120.7
C-C-C (ring) Bond Angle (°)118.5 - 121.0

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding a molecule's chemical reactivity and electronic properties. cerist.dz The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. cerist.dz

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. researchgate.net For this compound, the HOMO is expected to be delocalized primarily over the electron-rich indole ring, while the LUMO would be concentrated on the electron-withdrawing benzaldehyde portion, particularly the carbonyl group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. nih.gov

Table 2: Calculated Frontier Molecular Orbital Properties for an Analogous Compound (4-(Dimethylamino) Benzaldehyde) researchgate.net

ParameterEnergy (eV)
E(HOMO)-5.12
E(LUMO)-0.82
Energy Gap (ΔE)4.30

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate different potential values. orientjchem.org MEP maps are invaluable for predicting reactivity, as they identify electron-rich and electron-poor regions. mdpi.com

Negative Regions (Red/Yellow): These areas have an excess of electrons and correspond to high negative electrostatic potential. They are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized on the oxygen atom of the carbonyl group. mdpi.comresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and have a high positive electrostatic potential. They are prone to nucleophilic attack. The hydrogen atoms, particularly the N-H proton of the indole ring and the aldehyde proton, are expected to be the most positive regions. mdpi.comresearchgate.net

Neutral Regions (Green): These regions have a near-zero potential, typically found over the carbon framework of the aromatic rings.

The MEP map provides a clear picture of the molecule's charge landscape, guiding the understanding of its intermolecular interactions. orientjchem.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, charge delocalization, and hyperconjugative interactions. cerist.dz It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance. cerist.dz

For this compound, key interactions would include:

π → π* interactions: Delocalization of π-electrons from the indole ring to the benzaldehyde ring and vice versa, which contributes significantly to the molecule's electronic stability and planarity.

n → π* interactions: Delocalization of lone pair electrons (n) from the carbonyl oxygen into the antibonding π* orbitals of the aromatic ring.

These delocalization effects lead to charge transfer from the donor groups to the acceptor groups, stabilizing the molecule. The magnitude of the E(2) values reveals the strength of these intramolecular charge-transfer events.

Table 3: Representative NBO Second-Order Perturbation Analysis for an Analogous Compound nih.gov

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π(C1-C2)π(C3-C4)~20-25
π(C5-C6)π(C=O)~5-10
LP(O)π*(C-C)~2-5

Note: C1-C6 represent atoms in the aromatic rings. LP(O) is a lone pair on the oxygen atom.

Computational Modeling of Reaction Mechanisms and Transition Statesmdpi.com

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states (TS). researchgate.net For reactions involving this compound, such as aldol (B89426) condensations, cycloadditions, or nucleophilic additions to the carbonyl group, DFT calculations can map out the entire reaction pathway. mdpi.comnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)nih.govresearchgate.netresearchgate.netresearchgate.net

Computational methods can accurately predict various spectroscopic parameters, which serves as a valuable tool for structure verification and interpretation of experimental data.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and corresponding absorption wavelengths (λmax). nih.gov The calculations can identify the nature of the electronic transitions, such as π→π* or n→π. For this compound, strong π→π transitions involving the conjugated system are expected to dominate the UV-Vis spectrum. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (δ). nih.gov Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental results to confirm assignments. The accuracy of the prediction depends on the level of theory and whether solvent effects are included in the calculation.

Table 4: Representative Predicted vs. Experimental Spectroscopic Data for Analogous Compounds nih.govresearchgate.net

ParameterMethodCalculated ValueExperimental Value
UV-Vis λmax (nm)TD-DFT~300-350~320-360
¹H NMR δ (ppm) - Aldehyde HGIAO-DFT9.8 - 10.19.9 - 10.0
¹³C NMR δ (ppm) - Carbonyl CGIAO-DFT190 - 195191 - 193

Ligand-Receptor Interaction Modeling from a Chemical Perspective (excluding biological outcomes)

Computational docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. hilarispublisher.comkavrakilab.org The binding of this compound to a receptor's active site is governed by a variety of non-covalent interactions. These interactions are dictated by the molecule's electronic and steric properties. The key functional groups that would participate in these interactions are the indole's N-H group, the aromatic systems of both the indole and benzene rings, and the carbonyl group of the aldehyde.

Studies on various indole derivatives have highlighted the importance of the indole scaffold in establishing interactions within protein binding pockets. nih.govthesciencein.org The indole N-H group is a potent hydrogen bond donor, a feature that is critical for anchoring ligands to specific amino acid residues such as aspartate, glutamate, or serine. nih.gov Furthermore, the planar, electron-rich indole ring can engage in several types of non-covalent interactions:

π-π Stacking: The aromatic indole ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. This interaction is crucial for the stability of the ligand-receptor complex.

Cation-π Interactions: The electron-rich nature of the indole ring allows it to interact favorably with cationic residues such as lysine (B10760008) and arginine.

The benzaldehyde portion of the molecule also presents key interaction points. The carbonyl oxygen of the aldehyde group is a hydrogen bond acceptor and can form hydrogen bonds with donor groups from the protein, such as the backbone N-H or the side chains of residues like serine, threonine, or asparagine. nih.govrsc.org The benzene ring itself can also participate in π-π stacking and hydrophobic interactions, similar to the indole ring.

A hypothetical model of these interactions can be visualized in the following table, which outlines the potential types of interactions and the amino acid residues that could be involved. It is important to note that this is a generalized representation and the specific interactions would depend on the unique topology and amino acid composition of the receptor's binding site.

Functional Group of Ligand Type of Interaction Potential Interacting Amino Acid Residues
Indole N-HHydrogen Bond DonorAsp, Glu, Ser, Thr (side chain carboxylate or hydroxyl)
Indole Aromatic Ringπ-π StackingPhe, Tyr, Trp (aromatic side chains)
Indole Aromatic RingCation-π InteractionLys, Arg (cationic side chains)
Benzaldehyde Aromatic Ringπ-π StackingPhe, Tyr, Trp (aromatic side chains)
Benzaldehyde Carbonyl OxygenHydrogen Bond AcceptorSer, Thr, Asn, Gln (side chain hydroxyl or amide), Backbone N-H
Entire MoleculeHydrophobic InteractionsAla, Val, Leu, Ile, Met (hydrophobic side chains)
Entire MoleculeVan der Waals ForcesAll proximal amino acid residues

Emerging Research Areas and Chemical Applications of 4 1h Indol 4 Yl Benzaldehyde

Role as Versatile Chemical Building Blocks for Complex Organic Synthesis

The 4-(1H-indol-4-yl)benzaldehyde molecule is intrinsically a versatile building block for complex organic synthesis due to the presence of two highly reactive functional groups: the indole (B1671886) ring and the aldehyde. The aldehyde group can participate in a wide array of classic organic reactions, including but not limited to:

Wittig Reaction: To form stilbene-like derivatives.

Reductive Amination: To generate various secondary and tertiary amines.

Aldol (B89426) Condensation: To create α,β-unsaturated ketones.

Grignard and Organolithium Reactions: To produce secondary alcohols.

The indole component, particularly the nitrogen atom and the C3 position, can also be a site for further functionalization. For instance, the indole nitrogen can be alkylated or arylated, while the C3 position is susceptible to electrophilic substitution.

Despite this inherent potential, specific examples of the application of this compound in the total synthesis of complex natural products or other intricate molecular architectures are not yet widely reported in scientific literature. Its utility is largely projected based on the known reactivity of its constituent parts. The development of synthetic methodologies that leverage the unique electronic and steric properties conferred by the 4-substituted pattern is an area ripe for exploration.

Scaffold Development in Medicinal Chemistry Research

In medicinal chemistry, the indole ring is a privileged scaffold, present in numerous approved drugs and clinical candidates. The combination of an indole and a phenyl ring, as seen in this compound, creates a biphenyl-like structure with a heterocyclic component, which is of significant interest for drug design.

The development of diverse molecular scaffolds from this compound can be envisioned through various synthetic strategies. The aldehyde functionality serves as a convenient handle for introducing a wide range of substituents and building blocks, allowing for the systematic exploration of the chemical space around the core scaffold. For example, multicomponent reactions, such as the Ugi or Passerini reactions, could be employed to rapidly generate libraries of complex molecules with high structural diversity.

While the indole-phenyl framework is a recognized pharmacophore, dedicated research programs focusing on the this compound core for scaffold development are not extensively documented. The synthesis of derivative libraries and their subsequent evaluation would be a crucial step in establishing the value of this particular isomer in medicinal chemistry.

Applications in Catalyst and Ligand Design for Organic Reactions

The design of novel catalysts and ligands is a cornerstone of modern organic synthesis. The rigid structure of the this compound framework, combined with the potential for introducing coordinating groups, makes it an interesting candidate for ligand design in transition-metal catalysis.

For instance, the aldehyde group could be converted into a Schiff base with a chiral amine, creating a bidentate ligand. The indole nitrogen could also be functionalized with a coordinating group, such as a pyridine (B92270) or a phosphine (B1218219), to generate pincer-type ligands. The specific geometry of the 4-substituted indole could enforce a unique coordination environment around a metal center, potentially leading to novel reactivity or selectivity in catalytic transformations.

However, a review of the current literature does not reveal any specific examples of catalysts or ligands that are derived from this compound. This remains a largely unexplored area of research, with the potential for significant contributions to the field of organometallic chemistry and catalysis.

Development of Novel Organic Materials and Functional Molecules

The field of materials science is constantly in search of new organic molecules with unique electronic and photophysical properties. Indole derivatives are known to exhibit interesting fluorescence and charge-transport characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

The extended π-conjugated system of this compound suggests its potential as a building block for novel organic materials. The aldehyde group can be used to extend the conjugation through reactions like the Knoevenagel condensation, leading to molecules with tailored absorption and emission properties. Such derivatives could be investigated for applications in nonlinear optics (NLO), where molecules with large hyperpolarizabilities are required.

Currently, there is a lack of specific research on the synthesis and characterization of functional materials derived from this compound. The exploration of its photophysical properties and its incorporation into polymeric or supramolecular structures could lead to the development of new materials with advanced functionalities.

Future Perspectives and Research Challenges for 4 1h Indol 4 Yl Benzaldehyde

Development of More Efficient, Sustainable, and Selective Synthetic Routes

A primary challenge in the utilization of 4-(1H-indol-4-yl)benzaldehyde is the development of synthetic protocols that are not only high-yielding but also environmentally benign and selective. Traditional methods for creating the core indole (B1671886) structure, such as the Fischer indole synthesis, often require harsh conditions and can produce significant waste. Future research is focused on overcoming these limitations.

Key Areas for Development:

Green Catalysis: The use of reusable and non-toxic catalysts is a major goal. Protic and Lewis acids have traditionally been used to promote the condensation of indoles with aldehydes, but this can lead to side reactions. The exploration of novel catalytic systems, such as ionic liquids or bidentate halogen-bond donors, offers a promising path toward milder reaction conditions and improved efficiency. These catalysts can be recovered and reused, aligning with the principles of sustainable chemistry.

Atom Economy and C-H Activation: Future synthetic strategies will increasingly focus on maximizing atom economy. C-H activation has emerged as a powerful tool in organic synthesis, as it allows for the direct formation of C-C bonds without the need for pre-functionalized starting materials like organohalides. Developing methods for the direct, regioselective C-H arylation of the indole nucleus with a benzaldehyde (B42025) moiety would represent a significant advancement, reducing the number of synthetic steps and minimizing waste.

Energy-Efficient Methodologies: Moving away from conventional heating methods toward more energy-efficient alternatives is a key aspect of sustainable synthesis. The application of technologies like household infrared (IR) irradiation has shown potential for promoting C-C bond construction reactions under solvent-free conditions, offering a cost-effective and environmentally friendly approach.

Synthetic StrategyTraditional ApproachFuture Sustainable Approach
Catalysis Strong protic or Lewis acidsReusable ionic liquids, halogen-bond donors
Starting Materials Pre-functionalized substrates (e.g., halides)Direct C-H activation of unfunctionalized indoles
Reaction Conditions High temperatures, organic solventsRoom temperature, solvent-free, IR irradiation
Byproducts Stoichiometric wasteMinimal waste, high atom economy

Achieving high regioselectivity for the 4-position of the indole ring remains a significant challenge that future synthetic innovations must address to make this compound and its derivatives more accessible.

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The bifunctional nature of this compound provides a rich platform for exploring novel chemical reactions. While the aldehyde and indole moieties have well-established reactivities, their specific arrangement in this molecule could lead to unprecedented transformations.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form complex products, minimizing purification steps and resource consumption. The aldehyde group of this compound is an ideal component for various MCRs, enabling the one-pot synthesis of diverse heterocyclic scaffolds, such as fused N-heterocycles, which are known for their pharmacological properties. Future research will likely focus on designing new MCRs that leverage this building block to rapidly generate libraries of complex, drug-like molecules.

Domino and Cascade Reactions: The proximity of the indole and benzaldehyde groups could be exploited to design novel intramolecular domino or cascade reactions. For example, an initial reaction at the aldehyde could trigger a subsequent cyclization involving the indole ring, leading to the formation of complex polycyclic structures that would be difficult to synthesize through conventional means.

Unprecedented Annulations: Research into the reactivity of indole-based carbenes with rare-earth metals has revealed unique reactivity patterns, including formal [2+2] cyclometallation and [3+3] annulation reactions. Exploring the coordination of this compound to transition metals could unlock new catalytic cycles and unprecedented transformations, leading to novel molecular architectures.

Enzymatic Transformations: The use of enzymes, such as Pictet-Spenglerases, offers a highly selective method for constructing complex alkaloid scaffolds. Designing enzymatic processes that accept this compound or its derivatives as substrates could provide stereocontrolled access to rare and biologically active frameworks like pyrazino[1,2-a]indoles.

Integration of Advanced Computational Chemistry for Predictive Molecular Design

The integration of computational chemistry into the research workflow is essential for accelerating the discovery of new molecules and reducing the reliance on costly and time-consuming trial-and-error experimentation. For a scaffold like this compound, computational tools can guide the design of derivatives with optimized properties for specific applications.

Molecular Docking and Structure-Based Design: For drug discovery applications, molecular docking simulations can predict how derivatives of this compound might bind to the active site of a target protein. This in silico screening allows researchers to prioritize the synthesis of compounds with the highest predicted affinity and selectivity, as demonstrated in the design of inhibitors for enzymes like cyclooxygenase-2 (COX-2).

ADMET Prediction: A significant challenge in drug development is ensuring that a molecule has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models can predict these properties, along with general drug-likeness based on criteria such as Lipinski's rules, early in the design phase. This allows chemists to modify the parent structure to improve its pharmacokinetic profile before synthesis.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the electronic structure and reactivity of this compound. These calculations can help rationalize observed reaction outcomes and predict new reactivity patterns, guiding the design of novel chemical transformations.

Computational ToolApplication in Molecular DesignKey Parameters Calculated
Molecular Docking Predicts binding affinity to biological targetsBinding energy, protein-ligand interactions
ADMET Prediction Assesses drug-likeness and pharmacokineticsMolecular weight, logP, H-bond donors/acceptors, absorption %
Quantum Mechanics (DFT) Elucidates electronic structure and reactivityHOMO/LUMO energies, reaction pathways, transition states

The primary challenge in this area is the accuracy of the predictive models, which depend heavily on the quality of the underlying data and algorithms. Continuous refinement of these computational tools will be crucial for their effective application.

Application in Automated Synthesis and High-Throughput Experimentation

To fully explore the chemical space accessible from this compound, modern automation and high-throughput experimentation (HTE) techniques are indispensable. These technologies enable the rapid synthesis and screening of large libraries of compounds, dramatically accelerating the pace of discovery.

Miniaturized and Automated Synthesis: Technologies like acoustic droplet ejection (ADE) allow for reactions to be performed on a nanomole scale in microtiter plates (e.g., 384- or 1536-well formats). This miniaturization is critical when working with a valuable or scarce starting material like a complex indole derivative, as it allows for thousands of reactions to be run with minimal material consumption.

Rapid Reaction Optimization: HTE platforms are powerful tools for quickly identifying the optimal conditions for a chemical reaction. By systematically varying catalysts, solvents, temperatures, and reactants in parallel, researchers can rapidly discover the best protocol for synthesizing a desired derivative of this compound. This process provides a wealth of data, including information on "negative" or failed reactions, which is crucial for developing robust predictive models.

Integrated Synthesis and Screening: The ultimate goal is to create a seamless workflow where newly synthesized compounds are directly transferred to biological or material screening assays. This integration of automated synthesis with high-throughput screening allows for a closed-loop discovery cycle, where the results from one round of experiments inform the design of the next library, leading to a more efficient optimization process.

The main challenges in this domain include the high initial cost of automation equipment and the engineering difficulties associated with handling solids and volatile solvents in miniaturized formats. Overcoming these technical hurdles will be key to applying HTE to the full range of synthetic transformations possible with this compound.

Q & A

Q. What are the optimal synthetic routes for 4-(1H-Indol-4-YL)benzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can link indole derivatives to benzaldehyde precursors. A typical procedure includes:
  • Reacting 4-bromobenzaldehyde with 1H-indol-4-ylboronic acid under inert atmosphere (argon/nitrogen).
  • Using Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand (e.g., PPh₃) in a solvent like toluene/ethanol (3:1).
  • Adding a base (e.g., Na₂CO₃) and heating at 80–90°C for 12–24 hours .
    Optimization involves adjusting catalyst loading, solvent polarity, and temperature. Purity is confirmed via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm aldehyde proton (~10 ppm) and indole NH (~12 ppm). Aromatic protons appear between 7–8.5 ppm. Use DMSO-d₆ or CDCl₃ as solvents .
  • FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and indole N–H stretch (~3400 cm⁻¹) .
  • HPLC-MS : Verify molecular ion ([M+H]+) and assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors.
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in a sealed, light-resistant container at 2–8°C under inert gas (argon) to prevent oxidation.

Advanced Research Questions

Q. How does the electronic nature of the indole moiety influence the reactivity of this compound in nucleophilic additions or cyclization reactions?

  • Methodological Answer : The electron-rich indole ring increases electrophilicity of the aldehyde group, enhancing reactivity in:
  • Wittig Reactions : Use stabilized ylides (e.g., Ph₃P=CHCO₂Et) in THF at 0°C to room temperature. Monitor via TLC .
  • Schiff Base Formation : React with primary amines (e.g., aniline) in ethanol under reflux. Isolate products via vacuum filtration .
    Computational studies (DFT) can predict charge distribution using software like Gaussian with B3LYP/6-31G* basis sets .

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., FAAH). Optimize hydrogen bonding between the aldehyde group and active-site residues .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on indole) with bioactivity using descriptors like logP and Hammett constants .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Repeat reactions under standardized conditions (e.g., solvent purity, catalyst batch).
  • Advanced Characterization : Use 2D NMR (HSQC, HMBC) to resolve structural ambiguities .
  • Data Cross-Validation : Compare melting points, IR, and HPLC retention times with literature. Discrepancies may arise from residual solvents or polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.